(S)-6-O-Methylnorlaudanosoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

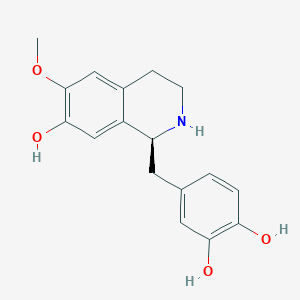

(S)-6-O-methylnorlaudanosoline is an aromatic ether. It derives from a (S)-norlaudanosoline.

科学研究应用

O-Methyltransferase Activity

(S)-6-O-Methylnorlaudanosoline serves as a substrate for various O-methyltransferases involved in the biosynthesis of benzylisoquinoline alkaloids. Studies have demonstrated that specific enzymes like GFLOMT1 and GFLOMT2 can catalyze the methylation of norlaudanosoline to produce this compound, showcasing its role in metabolic pathways within plants such as Galanthus flavus and Nymphaea species. The enzymatic activity is characterized by high catalytic efficiency, with kinetic parameters indicating favorable substrate turnover rates (Table 1) .

| Enzyme | Substrate | Kinetic Parameters (Km) | Conversion Efficiency |

|---|---|---|---|

| GFLOMT1 | (S)-norlaudanosoline | 12 µM | High |

| GFLOMT2 | This compound | 15 µM | Moderate |

Biosynthetic Pathways

The compound is pivotal in the biosynthetic pathways of various bioactive compounds. For instance, it is involved in the transformation of norcoclaurine to more complex alkaloids such as laudanosine and reticuline. The specificity of O-methyltransferases for this compound indicates its central role in the diversification of alkaloid structures .

Analgesic Properties

Recent studies have highlighted the potential analgesic properties of this compound derivatives. Research indicates that modifications to the structure can enhance binding affinity to opioid receptors, leading to increased antinociceptive effects in animal models. The pharmacological profile suggests that these compounds may offer therapeutic advantages over traditional opioids by reducing side effects such as respiratory depression .

Anticancer Activity

Emerging research has explored the anticancer potential of this compound derivatives. Some studies have reported cytotoxic effects against various cancer cell lines, suggesting that this compound could be a lead for developing new anticancer agents . The mechanism of action appears to involve apoptosis induction in cancer cells, which warrants further investigation.

Case Study: Enzymatic Characterization

A detailed study isolated two O-methyltransferases from sacred lotus that efficiently methylated (S)-norlaudanosoline and its derivatives, including this compound. The study provided insights into substrate specificity and enzyme kinetics, demonstrating how these enzymes can be harnessed for biotechnological applications in alkaloid production .

Case Study: Pharmacological Evaluation

In vivo studies have evaluated the analgesic effects of this compound derivatives compared to conventional opioids. Results indicated enhanced potency with reduced side effects, highlighting its potential as a safer alternative for pain management .

属性

分子式 |

C17H19NO4 |

|---|---|

分子量 |

301.34 g/mol |

IUPAC 名称 |

4-[[(1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]benzene-1,2-diol |

InChI |

InChI=1S/C17H19NO4/c1-22-17-8-11-4-5-18-13(12(11)9-16(17)21)6-10-2-3-14(19)15(20)7-10/h2-3,7-9,13,18-21H,4-6H2,1H3/t13-/m0/s1 |

InChI 键 |

RHMGJTZOFARRHB-ZDUSSCGKSA-N |

SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |

手性 SMILES |

COC1=C(C=C2[C@@H](NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |

规范 SMILES |

COC1=C(C=C2C(NCCC2=C1)CC3=CC(=C(C=C3)O)O)O |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。